2,6-Diaminotoluene

Overview

Description

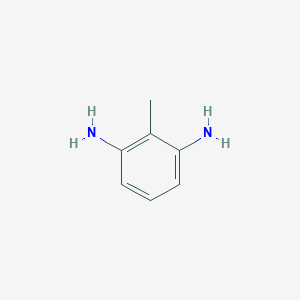

2,6-Diaminotoluene is an organic compound with the chemical formula C7H10N2. It is a derivative of toluene, where two hydrogen atoms ortho to the methyl group are replaced by amino groups . This compound is primarily used as an intermediate in organic synthesis and dye production .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,6-Diaminotoluene involves the catalytic ammoniation of 2,6-dichlorotoluene. This process uses dehydrated alcohol as a solvent and ammonia as the aminating agent, with a palladium complex catalyst under normal heating and stirring conditions . Another method involves the hydrogenation of 2,6-dinitrotoluene using a palladium-carbon catalyst, followed by crystallization and vacuum drying to obtain high-purity this compound .

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of dinitrotoluene mixtures. The process uses a palladium-carbon catalyst and water as a solvent, resulting in a high yield and purity of the final product . This method is favored for its simplicity, cost-effectiveness, and environmental benefits.

Chemical Reactions Analysis

Acid-Base Reactions

2,6-DAT readily undergoes neutralization with acids to form salts, a reaction critical for its handling and industrial applications.

| Reactants | Products | Conditions | References |

|---|---|---|---|

| 2,6-DAT + HCl | 2,6-Diaminotoluene dihydrochloride | Exothermic, room temp | |

| 2,6-DAT + HSO | Corresponding sulfate salt | Aqueous medium |

Key Findings :

-

Neutralization is exothermic, releasing heat during salt formation .

-

The dihydrochloride salt (CAS 15481-70-6) is stable and commonly used in analytical workflows .

Acetylation Reactions

Acetylation is employed to stabilize 2,6-DAT for analytical detection or metabolic studies.

| Reagents | Products | Conditions | References |

|---|---|---|---|

| Acetic anhydride | 2,6-Bisacetamidotoluene | 4-hour reaction, 40–50°C | |

| Enzymatic (in vivo) | 2-Acetylamino-6-aminotoluene, 2,6-Diacetylamino-toluene | Rat liver metabolism |

Mechanistic Insights :

-

In vitro acetylation with acetic anhydride converts both amino groups to acetamides, enhancing detection via HPLC .

-

In vivo, N-acetylation occurs as a detoxification pathway, producing mutagenic metabolites .

Hydrolysis of Toluene Diisocyanate (TDI)

2,6-DAT is regenerated from its diisocyanate derivative under aqueous conditions:

Key Data :

-

Hydrolysis occurs rapidly, posing exposure risks in polyurethane industries .

-

TDI hydrolysis is a primary route for occupational 2,6-DAT exposure .

Metabolic Transformations

In vivo metabolism involves oxidation and conjugation pathways:

| Metabolic Pathway | Metabolites Identified | Biological System | References |

|---|---|---|---|

| Hydroxylation | 3-Hydroxy-2,6-DAT | Rat liver microsomes | |

| N-Acetylation | 4-Hydroxy-2-acetylamino-6-aminotoluene | Sprague-Dawley rats |

Toxicological Implications :

-

Metabolites like 2,6-di(acetylamino)-toluene exhibit mutagenicity in Salmonella typhimurium assays .

-

Unlike its isomer 2,4-DAT, 2,6-DAT does not induce CYP1A1, reducing carcinogenic potential .

Reactivity with Other Chemicals

2,6-DAT exhibits incompatibilities with several classes of compounds:

Safety Notes :

Polymerization Reactions

2,6-DAT serves as a precursor for toluene diisocyanate (TDI), a monomer in polyurethane synthesis:

Industrial Application :

Scientific Research Applications

Industrial Applications

1.1 Synthesis of Polyurethanes

2,6-DAT serves as a crucial intermediate in the production of 2,6-Toluene Diisocyanate (TDI) , which is essential for synthesizing flexible polyurethane foams. These foams are widely used in furniture, automotive seating, and insulation materials due to their excellent cushioning properties and durability .

1.2 Coatings and Adhesives

The compound is also employed in formulating coatings and adhesives. Its chemical properties enable the production of high-performance coatings that provide resistance to abrasion and chemicals, making them suitable for various industrial applications .

1.3 Rubber Manufacturing

In rubber production, 2,6-DAT contributes to the formulation of rubber products that require enhanced durability and flexibility. Its role as a curing agent allows for improved mechanical properties in rubber formulations .

Biomedical Applications

2.1 Polyurethane Biomaterials

Recent studies have highlighted the potential of polyurethanes synthesized from 2,6-DAT in biomedical applications. These materials can be engineered for use in cardiovascular devices and reconstructive surgery due to their biocompatibility and mechanical properties .

2.2 Drug Delivery Systems

Research indicates that polyurethanes derived from 2,6-DAT can be utilized in drug delivery systems, providing controlled release mechanisms for pharmaceuticals. This application is particularly relevant in developing biodegradable materials that minimize environmental impact while delivering therapeutic agents effectively .

Environmental Considerations

3.1 Toxicological Profile

The safety profile of 2,6-DAT has been a topic of research due to its mutagenic properties observed in certain test conditions. While it is not classified as a carcinogen in long-term studies on animals, its potential health risks necessitate careful handling and regulatory oversight during industrial use .

3.2 Biodegradability Studies

Studies on the biodegradability of polyurethane products containing 2,6-DAT are ongoing to assess their environmental impact post-use. The goal is to develop materials that can decompose effectively without releasing harmful byproducts into the environment .

Mechanism of Action

2,6-Diaminotoluene exerts its effects primarily through its interaction with DNA, leading to mutations and other genetic changes . It acts as a mutagen by increasing the frequency of mutations above the normal background level. The molecular targets and pathways involved include DNA base substitution and other forms of DNA damage .

Comparison with Similar Compounds

2,4-Diaminotoluene: Another isomer of diaminotoluene, used in similar applications but with different reactivity and properties.

4,4’-Diaminodiphenylmethane: Used in the production of polyurethanes and epoxy resins.

2,6-Dinitrotoluene: A precursor to 2,6-Diaminotoluene, used in the production of explosives and other chemicals.

Uniqueness: this compound is unique due to its specific reactivity and applications in dye synthesis and organic intermediates. Its ability to undergo various chemical reactions and its role in the production of flexible polyurethane foams and other industrial products make it a valuable compound in both research and industry .

Biological Activity

2,6-Diaminotoluene (2,6-DAT) is an aromatic amine widely used in the industrial synthesis of toluene diisocyanate, a precursor for polyurethane production. Despite its industrial significance, 2,6-DAT has raised concerns regarding its biological activity and potential health effects. This article reviews the biological activity of 2,6-DAT, focusing on its mutagenicity, carcinogenicity, metabolic pathways, and toxicological implications.

Chemical Structure and Properties

This compound is an organic compound with the formula . It features two amino groups attached to a toluene ring. This structure contributes to its reactivity and biological interactions.

Mutagenicity

2,6-DAT has been identified as a mutagen in various studies. It exhibits mutagenic properties in the Ames test using Salmonella typhimurium TA98 strains, especially when metabolic activation is employed. The compound itself is not directly mutagenic but is metabolized into several active metabolites that exhibit mutagenicity under specific conditions .

Metabolites Identified

The primary metabolites of 2,6-DAT include:

- 3-Hydroxy-2,6-DAT

- 4-Hydroxy-2-acetylamino-6-aminotoluene

- 2-Acetylamino-6-aminotoluene

- 2,6-Di(acetylamino)-toluene

Among these metabolites, 4-hydroxy-2-acetylamino-6-aminotoluene has been shown to be mutagenic in the Ames test .

Carcinogenicity

Research indicates that 2,6-DAT does not exhibit significant carcinogenic potential. Long-term studies involving F344 rats and B6C3F1 mice administered with high doses (up to 500 ppm) did not reveal a statistically significant increase in tumors compared to control groups . In contrast to its isomer 2,4-diaminotoluene (2,4-DAT), which is a known carcinogen, 2,6-DAT lacks the ability to induce cytochrome P450 enzymes necessary for activating carcinogenic pathways .

Toxicokinetics

The absorption and metabolism of 2,6-DAT have been extensively studied. Following oral administration:

- Rapid Absorption : The compound is quickly absorbed from the gastrointestinal tract.

- Metabolism : It undergoes extensive biotransformation primarily in the liver.

- Excretion : Approximately 85% of administered radioactivity is excreted in urine within 24 hours post-administration .

Table: Summary of Toxicokinetic Studies

| Study Type | Findings |

|---|---|

| Oral Administration | Rapid absorption and extensive metabolism |

| Urinary Excretion | ~85% excreted within 24 hours |

| Metabolite Identification | Four main metabolites identified via HPLC |

Developmental and Reproductive Toxicity

Studies have shown that 2,6-DAT can cause reproductive and developmental toxicity. For instance, embryotoxic effects were observed in rats and rabbits exposed to high doses during gestation. Specific malformations were noted at doses correlating with maternal toxicity .

Case Study: Teratogenic Effects

A study involving pregnant JCL:ddN mice demonstrated that subcutaneous administration of 50 mg/kg of 2,6-DAT on specific gestational days led to significant craniofacial malformations in fetuses .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,6-diaminotoluene (2,6-DAT) relevant to laboratory handling and experimental design?

2,6-DAT is a crystalline solid with a molecular weight of 122.17 g/mol, a melting point of 104–106°C, and a boiling point of 289°C. It has a density of 1.107 g/cm³ and moderate water solubility (60 g/L at 15°C) . These properties dictate storage conditions (e.g., protection from moisture and heat) and solvent selection for synthesis or dissolution. Safety data indicate hazards such as skin irritation (Safety Code S24) and environmental toxicity (S61), necessitating PPE and controlled waste disposal .

Q. What analytical methods are validated for quantifying 2,6-DAT in biological matrices?

Ultra-performance liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (UPLC-APCI-MS/MS) is a validated method for detecting 2,6-DAT in urine, with a sensitivity range of ng/mL. This method includes rigorous quality control (QC) protocols, such as calibration curves and internal standards, to ensure reproducibility in toxicokinetic studies .

Q. How does 2,6-DAT differ structurally and functionally from its isomer 2,4-diaminotoluene (2,4-DAT)?

While both isomers share the molecular formula C₇H₁₀N₂, their amino group positions (meta vs. para) lead to divergent reactivity and biological effects. For example, 2,4-DAT is carcinogenic in rodents (inducing liver tumors and lymphoma), whereas 2,6-DAT lacks carcinogenicity despite similar in vitro mutagenicity in Ames tests . This structural distinction is critical for designing isomer-specific toxicity assays.

Advanced Research Questions

Q. What experimental models elucidate the in vivo genotoxicity mechanisms of 2,6-DAT compared to 2,4-DAT?

F344 gpt delta transgenic rats are used to assess in vivo mutagenicity. In these models, 2,6-DAT shows no significant mutagenic activity in liver or kidney tissues, unlike 2,4-DAT, which induces mutations in hepatic DNA. Methodologically, this involves administering isomers orally, isolating organ DNA, and quantifying gpt gene mutations via 6-thioguanine selection assays. Immunohistochemistry further evaluates tissue-specific DNA adduct formation .

Q. How can researchers address contradictions between in vitro and in vivo genotoxicity data for 2,6-DAT?

Despite positive Ames test results, 2,6-DAT’s lack of in vivo carcinogenicity may stem from metabolic detoxification (e.g., acetylation or glucuronidation) or poor bioactivation in mammalian systems. To resolve this, researchers employ metabolic profiling (e.g., cytochrome P450 enzyme assays) and comparative studies with 2,4-DAT, focusing on N-hydroxylation efficiency and DNA adduct persistence .

Q. What methodologies are used to study 2,6-DAT’s role in polymer science and electrochemistry?

In fuel cell research, 2,6-DAT is evaluated as a contaminant in proton-exchange membrane fuel cells (PEMFCs). Experimental setups simulate contamination by introducing 2,6-DAT into fuel streams and measuring performance loss via polarization curves and electrochemical impedance spectroscopy. Key parameters include adsorption onto platinum catalysts and ionomer absorption, quantified using cyclic voltammetry .

Q. How is 2,6-DAT utilized in synthesizing fluorinated polymers or pharmaceutical intermediates?

As a building block, 2,6-DAT undergoes bromination/fluorination to yield derivatives like 3,5-dibromo-2,6-difluorotoluene, which is used in fluorinated polymer synthesis. Methodologies involve nucleophilic aromatic substitution under anhydrous conditions, with purity monitored via GC-MS or NMR. Applications include creating materials with enhanced thermal stability for electronics .

Q. Methodological Recommendations

- Toxicity Screening : Use transgenic rodent models (e.g., gpt delta rats) for integrated genotoxicity and carcinogenicity assessments .

- Analytical Chemistry : Prioritize UPLC-APCI-MS/MS for trace detection in biological samples, with deuterated internal standards (e.g., 2,6-DAT-α,α,α-d₃) to enhance accuracy .

- Synthetic Applications : Optimize reaction conditions (e.g., solvent polarity, catalyst choice) to minimize byproducts in fluorinated polymer synthesis .

Properties

IUPAC Name |

2-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYCRLGLCUXUPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2, Array | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15481-70-6 (di-hydrochloride) | |

| Record name | 2,6-Diaminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027319 | |

| Record name | 2,6-Toluenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-diaminotoluene is a colorless prisms (from water). (NTP, 1992), Other Solid, Colorless solid; Turns brown when exposed to air; [ICSC] White to brown solid; [MSDSonline], Solid, COLOURLESS CRYSTALS. TURNS BROWN ON EXPOSURE TO AIR., Colorless prisms (from water). | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenediamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Toluenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,6-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/939 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

289 °C | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (NTP, 1992), Soluble in water, ethanol, benzene, Solubility in water: poor | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.13 kPa at 150 °C /0.000246 mm Hg at 25 °C/ (extrapolated), Vapor pressure, kPa at 150 °C: 2.13 | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Prisms from benzene, water | |

CAS No. |

823-40-5 | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Diaminotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diaminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Toluenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-m-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE-2,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H838Q10551 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Toluenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,6-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/939 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

223 °F (NTP, 1992), 106 °C, 105-106 °C, 223 °F | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4131 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-Toluenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,6-DIAMINOTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0340 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TOLUENE-2,6-DIAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/939 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.